molecular formula C16H12N2O4S2 B2575719 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide CAS No. 622352-82-3

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide

Cat. No.: B2575719
CAS No.: 622352-82-3
M. Wt: 360.4
InChI Key: BIXWKKYWZKYFRF-UHFFFAOYSA-N
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Description

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a complex organic compound with a molecular formula of C16H14N2O5S This compound is known for its unique structural features, which include a sulfamoylphenyl group and an isothiochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioester or a thiol.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an aromatic amine.

    Coupling Reaction: The final step involves coupling the isothiochromene core with the sulfamoylphenyl group using a coupling reagent, such as EDCI or DCC, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoylphenyl group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-3-carboxamide
  • 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Uniqueness

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-oxo-N-(4-sulfamoylphenyl)isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S2/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-9H,(H,18,19)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXWKKYWZKYFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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